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Side-by-Side Comparison at a Glance

Feature PRT-060318 (PRT318) P505-15 (PRT062607)

SYK ICso 1-6 nM [1] [2] [3] 1 nM [4]

Selectivity >80-fold greater for Syk than other kinases; 92% At least 80-fold greater affinity for
Syk inhibition at 50 nM in a broad kinase panel [5] Syk over other kinases [4]
[2]

| Key In Vitro Findings | - Inhibits CLL cell survival & migration [1] [5]

¢ Blocks BCR-mediated chemokine secretion (CCL3, CCL4) [1] [5]

¢ Inhibits Syk and ERK phosphorylation [1] [5]

e Prevents HIT immune complex-induced platelet aggregation [6] | - Inhibits SYK autophosphorylation
& downstream signaling (ERK, AKT) [4]

¢ Induces apoptosis in NHL and CLL cell lines [4]

e Synergistic with fludarabine in primary CLL cells [4] | | Key In Vivo Findings | - Prevents HIT-induced
thrombocytopenia and thrombosis in mice (30 mg/kg, oral) [6] [7] | - Prevents BCR-mediated
splenomegaly in mice [4]

¢ Inhibits NHL tumor growth in a xenograft model [4] | | Reported Assays | - CLL cell viability
(DIOC6/PI staining) [1] [5]

e ELISA (CCL3, CCL4) [1] [5]

e Chemotaxis/Transwell migration [1] [5]

e Western Blot (pSyk, pERK) [1] [5]
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Platelet aggregation & Serotonin Release Assay (SRA) [6] | - SYK autophosphorylation
(Immunoprecipitation/Western) [4]

Phospho-flow cytometry (pSYK, pERK, pAKT) [4]

Apoptosis (Active Caspase-3) [4]

In vivo xenograft models [4] |

Detailed Experimental Context and Protocols

For researchers aiming to replicate or build upon these findings, here is a detailed breakdown of the key

methodologies cited in the literature.

Cell-Based Viability and Signaling in CLL/NHL

These assays evaluated the inhibitors' effects on cancer cell survival and downstream signaling pathways.

e Cell Culture: Primary human CLL cells were isolated from patient peripheral blood samples. Human
NHL B-cell lines (e.g., Ramos, SUDHL-4, SUDHL-6) were maintained in RPMI-1640 medium
supplemented with 10% fetal bovine serum [1] [5] [4].

¢ Viability Assay: CLL cells were cultured, often in co-culture with nurse-like cells (NLCs) to model the
microenvironment, in the presence or absence of the inhibitors. Viability was assessed at 24, 48, and
72 hours using DIOC6 (for mitochondrial membrane potential) and propidium iodide (PI) for
membrane integrity, followed by flow cytometry [1] [5].

¢ Signaling Inhibition: Cells were pre-treated with inhibitors before stimulation to activate the B-cell
receptor (e.g., using anti-lgM). Signaling pathway inhibition was measured by:

o Western Blotting: Analyzing phosphorylation levels of Syk and extracellular signal-regulated
kinase (ERK) in cell lysates [1] [5].

o Phospho-flow Cytometry: For intracellular staining of phospho-proteins like pSYK (Y352),
pPERK, and pAKT in fixed and permeabilized cells, followed by flow cytometry [4].

Migration and Chemokine Secretion Assays

These experiments tested the inhibitors' ability to disrupt communication between leukemia cells and their

microenvironment.

e Chemotaxis Assay: CLL cell migration was evaluated using Transwell chambers with a porous
membrane (e.g., 2 um pore size). CLL cells, pre-treated with or without inhibitor, were placed in the
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top chamber. The bottom chamber contained a chemoattractant like CXCL12 or CXCL13. After a 3-
hour incubation, cells that migrated to the lower chamber were counted [1] [5].

e ELISA for Chemokines: CLL cells were stimulated (e.g., with anti-IgM or via NLC co-culture) in the
presence of inhibitors. After 24 hours, cell culture supernatants were collected, and secretion of
chemokines CCL3 and CCL4 was quantified using commercial ELISA kits [1] [5].

In Vivo Models

The therapeutic potential was assessed in animal models of human diseases.

e HIT Model (for PRT-060318): Transgenic mice expressing human FcyRIIA and PF4 were used. HIT
was induced by injecting a monoclonal HIT-like antibody (KKO) and heparin. Treatment groups
received PRT-060318 (e.g., 30 mg/kg, orally, twice daily) while controls received vehicle. Outcomes
measured included platelet counts over time and thrombosis visualized in organs like the lungs [6].

¢ NHL Xenograft Model (for P505-15): Immunodeficient mice were implanted with human NHL cells.
After tumor establishment, mice were treated with the inhibitor (e.g., oral gavage) or vehicle control.
Tumor volume was measured regularly to assess the inhibitor's effect on cancer growth [4].

Syk Inhibition Signaling Pathway

The following diagram illustrates the core signaling pathway targeted by both inhibitors, based on the

mechanisms described in the studies.
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The diagram shows that BCR activation leads to immunoreceptor tyrosine-based activation motif (ITAM)
phosphorylation, which recruits and activates Syk. Active Syk then drives downstream signaling through
pathways like ERK and AKT, promoting cell survival, migration, and proliferation. PRT-060318 and P505-
15 act as ATP-competitive inhibitors that directly bind to Syk, blocking its kinase activity and these

downstream pro-survival signals [1] [5] [4].

Key Insights for Researchers
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¢ High Selectivity is a Key Advantage: Both compounds were developed to be far more selective for
Syk than earlier inhibitors like R406 (fostamatinib), which reduces the potential for off-target effects in
experimental settings [1] [5] [4].

¢ Broad Therapeutic Potential: While this comparison focuses on hematological cancers like CLL and
NHL, the same Syk-dependent pathways are relevant in autoimmune disorders and thrombotic
conditions like HIT, as evidenced by the in vivo data [1] [6].

e Consider the Model System: The choice between these inhibitors for a project may depend on the
specific disease model. PRT-060318 has more published data in CLL migration and HIT models,
while P505-15 has been explicitly shown to synergize with fludarabine, a common CLL therapeutic [5]

[6] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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